2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a dihydropyrimidinone-acetamide hybrid characterized by a 4-phenyl-substituted pyrimidinone core linked via an acetamide group to a 4-(trifluoromethoxy)phenyl moiety.
Properties
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c20-19(21,22)28-15-8-6-14(7-9-15)24-17(26)11-25-12-23-16(10-18(25)27)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLYILCFVYVSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C17H14F3N3O2
- Molecular Weight : 353.31 g/mol
- CAS Number : 1060199-01-0
The compound exhibits biological activity primarily through the inhibition of specific enzymes involved in inflammatory processes. It has been identified as a selective inhibitor of myeloperoxidase (MPO), an enzyme linked to various autoimmune and inflammatory disorders. The mechanism involves covalent modification of the enzyme, leading to irreversible inhibition, which is particularly relevant in conditions such as cardiovascular diseases and Parkinson's disease .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Anti-inflammatory Activity : Demonstrated through in vitro assays showing inhibition of MPO activity in stimulated human whole blood.
- Selectivity : High selectivity for MPO over other peroxidases like thyroid peroxidase and cytochrome P450 isoforms, indicating a favorable safety profile for therapeutic applications .
Data Table: Summary of Biological Activities
Case Study 1: Preclinical Evaluation
In a preclinical study involving cynomolgus monkeys treated with lipopolysaccharide (LPS), the administration of the compound resulted in significant inhibition of plasma MPO activity. This suggests potential efficacy in treating inflammatory responses associated with bacterial infections .
Case Study 2: Comparative Study with Other Compounds
A comparative study highlighted that this compound exhibited superior inhibitory effects on MPO compared to other known inhibitors. This reinforces its potential as a therapeutic agent in managing diseases characterized by elevated MPO levels .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs differ in substituents on the pyrimidinone ring and the aryl acetamide group, impacting physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogs
* No explicit pharmacological data for the target compound are provided in the evidence.
Key Observations:
Trifluoromethoxy vs.
Sulfanyl vs. Oxo Groups : Sulfanyl substitutions (e.g., ) may increase nucleophilicity and alter metabolic pathways compared to oxo groups.
Anti-inflammatory Activity : Dihydropyrimidine-acetic acid derivatives (e.g., ) demonstrate anti-inflammatory effects, suggesting that structural modifications (e.g., acetic acid vs. acetamide) significantly influence bioactivity.
Pharmacological and Physicochemical Implications
- Lipophilicity: The trifluoromethoxy group in the target compound may improve blood-brain barrier penetration compared to sulfamoyl () or phenoxy () groups.
- Metabolic Stability : Fluorinated groups (trifluoromethoxy/trifluoromethyl) generally resist oxidative metabolism, enhancing half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
